molecular formula C6H10N2O5 B15106429 (N'-Methoxycarbonyl-hydrazino)-oxo-acetic acid ethyl ester

(N'-Methoxycarbonyl-hydrazino)-oxo-acetic acid ethyl ester

Cat. No.: B15106429
M. Wt: 190.15 g/mol
InChI Key: XFGDPCUURDAORK-UHFFFAOYSA-N
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Description

(N’-Methoxycarbonyl-hydrazino)-oxo-acetic acid ethyl ester is a chemical compound with a complex structure that includes both hydrazino and ester functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (N’-Methoxycarbonyl-hydrazino)-oxo-acetic acid ethyl ester typically involves the reaction of hydrazine derivatives with ethyl oxalate under controlled conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained at a moderate level to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of (N’-Methoxycarbonyl-hydrazino)-oxo-acetic acid ethyl ester may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

(N’-Methoxycarbonyl-hydrazino)-oxo-acetic acid ethyl ester undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The hydrazino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols.

Scientific Research Applications

(N’-Methoxycarbonyl-hydrazino)-oxo-acetic acid ethyl ester has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and enzyme inhibition.

    Medicine: Explored for its potential therapeutic effects and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (N’-Methoxycarbonyl-hydrazino)-oxo-acetic acid ethyl ester exerts its effects involves interactions with specific molecular targets. The hydrazino group can form covalent bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the ester group can undergo hydrolysis, releasing active metabolites that interact with biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • (N’-Methoxycarbonyl-hydrazino)-3,5-dinitro-benzoic acid ethyl ester
  • (N’-Methoxycarbonyl-hydrazino)-4-oxo-butyric acid

Uniqueness

(N’-Methoxycarbonyl-hydrazino)-oxo-acetic acid ethyl ester is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications.

Properties

Molecular Formula

C6H10N2O5

Molecular Weight

190.15 g/mol

IUPAC Name

ethyl 2-(2-methoxycarbonylhydrazinyl)-2-oxoacetate

InChI

InChI=1S/C6H10N2O5/c1-3-13-5(10)4(9)7-8-6(11)12-2/h3H2,1-2H3,(H,7,9)(H,8,11)

InChI Key

XFGDPCUURDAORK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=O)NNC(=O)OC

Origin of Product

United States

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